![molecular formula C17H11ClN2O2S B5132347 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone, also known as CTPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone is its ability to inhibit COX-2 activity, which makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit anticancer properties, making it a potential candidate for cancer treatment. However, one limitation of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone. One direction is the development of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanisms underlying 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone's biochemical and physiological effects, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone in humans.
合成法
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of acetic acid and ethanol. This reaction produces a yellow crystalline compound that can be purified through recrystallization.
科学的研究の応用
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These properties make 5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone a promising candidate for further investigation in a variety of fields, including pharmacology and biomedicine.
特性
IUPAC Name |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-12-8-6-11(7-9-12)15(21)10-14-16(22)20(17(23)19-14)13-4-2-1-3-5-13/h1-10H,(H,19,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCANHBGWSPXREK-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
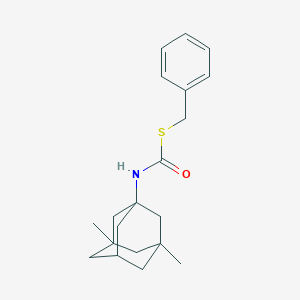
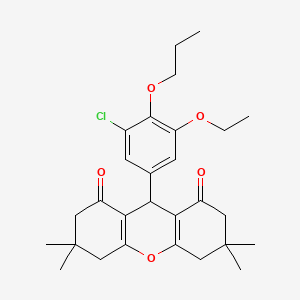
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

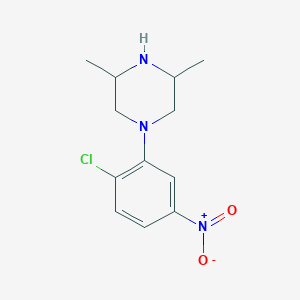
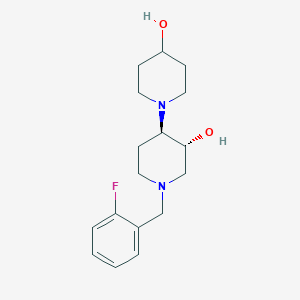
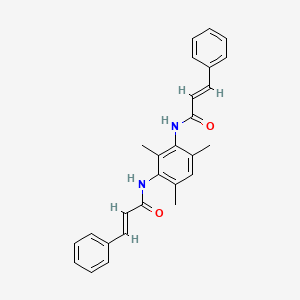
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)